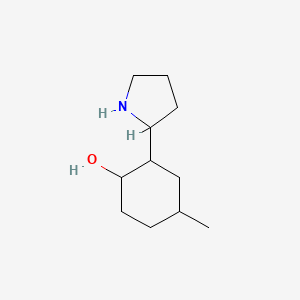
5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
説明
“5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H8N2O3 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been achieved by one-pot three-component synthesis using CaCl2 in refluxing EtOH . The starting compound was utilized to synthesize a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone .Chemical Reactions Analysis
While specific reactions involving “5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” are not mentioned in the search results, similar compounds have been used in various chemical reactions. For example, 4-Pyridinylboronic acid is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .科学的研究の応用
Central Nervous System (CNS) Modulation
Compounds structurally related to 5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid have been explored for their potential as GABA A receptor positive allosteric modulators . This application is significant in the treatment of CNS disorders, such as anxiety, epilepsy, and insomnia. The modulation of GABA A receptors can lead to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects.
Cancer Therapeutics
The pyrazole moiety is a crucial pharmacophore in the design of new anticancer agents. It can influence various cellular pathways necessary for the proliferation of cancer cells. Research has shown that derivatives of imidazopyridines, which share a similar core structure, can be effective in targeting and disrupting specific cancer cell lines .
Anti-Inflammatory Agents
Pyrazole derivatives are known to exhibit anti-inflammatory properties. They can act as inhibitors of enzymes like cyclooxygenase (COX), which are involved in the inflammatory process. This makes them potential candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
Digestive System Disorders
The structural resemblance of imidazopyridine derivatives to purines has led to their investigation as proton pump inhibitors. These compounds can be used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by reducing gastric acid production .
Material Science
While not directly related to 5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid , heterocyclic compounds like oxadiazoles have found applications in material science due to their energetic properties. They can be used in the development of high-energy materials for various industrial applications .
Agrochemical Development
Trifluoromethylpyridines, which are structurally related to pyrazole carboxylic acids, have been utilized in the development of active agrochemical ingredients. These compounds can serve as key structural motifs in pesticides and herbicides, contributing to the agricultural industry .
特性
IUPAC Name |
5-methyl-3-pyridin-4-yl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-8(10(14)15)9(13-12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULQLNSBLQCHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


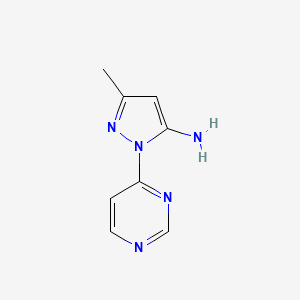

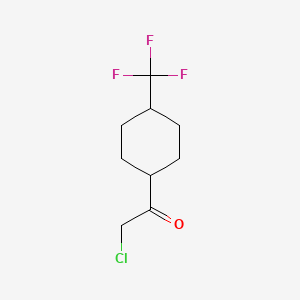
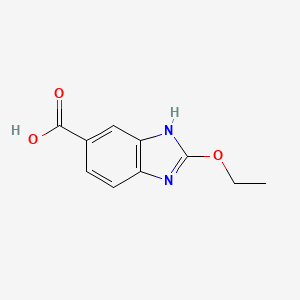
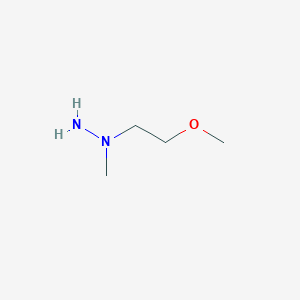
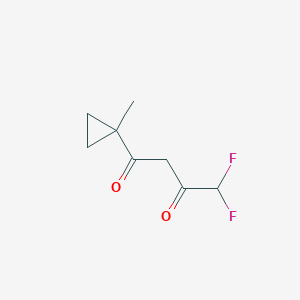

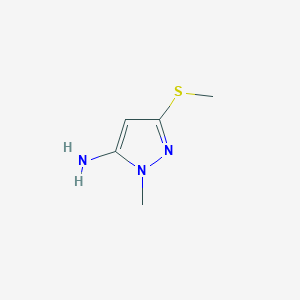


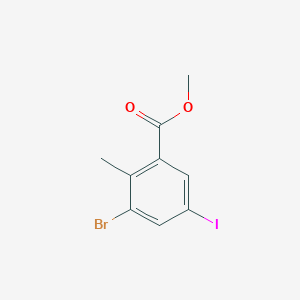
![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432491.png)
